Cas no 2229371-13-3 (3-(2-bromo-1,3-thiazol-4-yl)butanoic acid)

3-(2-Bromo-1,3-thiazol-4-yl)butanoic acid is a brominated thiazole derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include a reactive bromine substituent at the 2-position of the thiazole ring and a butanoic acid side chain, enabling versatile functionalization. This compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of heterocyclic compounds with potential antimicrobial or agrochemical applications. The bromine moiety facilitates further cross-coupling reactions, while the carboxylic acid group allows for additional derivatization. Its well-defined reactivity profile makes it a practical choice for constructing complex molecular architectures in medicinal chemistry and materials science.
3-(2-bromo-1,3-thiazol-4-yl)butanoic acid structure
2229371-13-3 structure
Product Name:3-(2-bromo-1,3-thiazol-4-yl)butanoic acid
CAS No:2229371-13-3
MF:C7H8BrNO2S
MW:250.112919807434
CID:5882005
PubChem ID:165646020
Update Time:2025-10-30

3-(2-bromo-1,3-thiazol-4-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromo-1,3-thiazol-4-yl)butanoic acid
    • EN300-1925791
    • 2229371-13-3
    • Inchi: 1S/C7H8BrNO2S/c1-4(2-6(10)11)5-3-12-7(8)9-5/h3-4H,2H2,1H3,(H,10,11)
    • InChI Key: OOABMHXKOSSBNB-UHFFFAOYSA-N
    • SMILES: BrC1=NC(=CS1)C(C)CC(=O)O

Computed Properties

  • Exact Mass: 248.94591g/mol
  • Monoisotopic Mass: 248.94591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 78.4Ų

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Additional information on 3-(2-bromo-1,3-thiazol-4-yl)butanoic acid

Introduction to 3-(2-bromo-1,3-thiazol-4-yl)butanoic Acid (CAS No. 2229371-13-3)

3-(2-bromo-1,3-thiazol-4-yl)butanoic acid, identified by its CAS number 2229371-13-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of thiazole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural motif of this molecule incorporates a butanoic acid moiety linked to a brominated thiazole ring, making it a versatile scaffold for further chemical modifications and functionalization.

The thiazole core is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This unique arrangement imparts distinct electronic and steric properties to the molecule, which are highly valuable in medicinal chemistry. Specifically, the presence of a bromine atom at the 2-position of the thiazole ring enhances the reactivity of the molecule, allowing for various cross-coupling reactions and further derivatization. These features make 3-(2-bromo-1,3-thiazol-4-yl)butanoic acid a valuable intermediate in the synthesis of more complex pharmacophores.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in antimicrobial, anti-inflammatory, antiviral, and anticancer applications. The butanoic acid side chain in 3-(2-bromo-1,3-thiazol-4-yl)butanoic acid provides a hydrophobic anchor that can interact with biological targets, while the brominated thiazole ring offers opportunities for further functionalization through palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings.

One of the most compelling aspects of this compound is its utility in drug discovery and development. The combination of a bioactive heterocycle with a reactive handle allows chemists to design molecules that can modulate specific biological pathways. For instance, studies have shown that derivatives of thiazole can interact with enzymes and receptors involved in metabolic disorders and cancer progression. The structural flexibility provided by the butanoic acid group enables the creation of analogs with tailored pharmacokinetic properties.

The synthesis of 3-(2-bromo-1,3-thiazol-4-yl)butanoic acid typically involves multi-step organic transformations starting from commercially available precursors. The bromination step at the 2-position of the thiazole ring is critical and often requires careful optimization to ensure high yield and selectivity. Advanced synthetic techniques such as transition metal catalysis have been employed to improve reaction efficiency and minimize byproduct formation.

In academic research, this compound has been utilized as a building block for more complex molecules with novel biological activities. For example, researchers have explored its use in generating libraries of thiazole-based inhibitors targeting specific enzymes implicated in diseases such as diabetes and neurodegeneration. The ability to introduce diverse substituents at various positions on the molecule allows for systematic exploration of structure-activity relationships (SAR).

The pharmaceutical industry has also shown interest in leveraging derivatives of 3-(2-bromo-1,3-thiazol-4-yl)butanoic acid for lead optimization programs. By modifying the butanoic acid side chain or the thiazole ring, researchers can fine-tune physicochemical properties such as solubility, permeability, and metabolic stability. These modifications are essential for improving drug-like characteristics and advancing candidates toward clinical trials.

The use of computational methods has further enhanced the study of this compound. Molecular modeling techniques allow researchers to predict binding modes and interactions with biological targets, providing insights into potential mechanisms of action. These predictions can guide experimental efforts and accelerate the discovery process.

Ethical considerations are paramount in pharmaceutical research involving compounds like 3-(2-bromo-1,3-thiazol-4-yl)butanoic acid. Ensuring proper handling, storage, and disposal protocols minimizes environmental impact while maintaining safety standards for researchers working with these materials.

In conclusion, 3-(2-bromo-1,3-thiazol-4-yl)butanoic acid (CAS No. 2229371-13-3) represents a promising scaffold for medicinal chemistry applications. Its unique structural features offer opportunities for designing molecules with therapeutic potential across multiple disease areas. As research continues to uncover new biological functions associated with thiazole derivatives, compounds like this will remain at the forefront of drug discovery efforts.

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